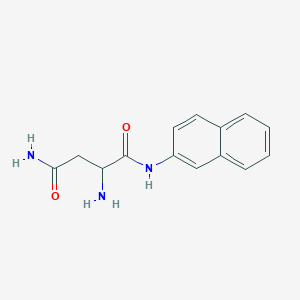
2-amino-N-naphthalen-2-ylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-naphthalen-2-ylbutanediamide is a chemical compound with the molecular formula C14H15N3O2. It is known for its unique structure, which includes an amino group attached to a naphthalene ring and a butanediamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-naphthalen-2-ylbutanediamide typically involves the reaction of 2-naphthylamine with a suitable butanediamide precursor. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C to produce 2-naphthylamine . This intermediate can then be reacted with a butanediamide derivative under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-naphthalen-2-ylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydro derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, tetrahydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-amino-N-naphthalen-2-ylbutanediamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-amino-N-naphthalen-2-ylbutanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-naphthylamine: A related compound with similar structural features but different functional groups.
2-amino-N,N-dimethylethylacetamide: Another compound with an amino group and a different amide structure.
Uniqueness
2-amino-N-naphthalen-2-ylbutanediamide is unique due to its specific combination of an amino group, naphthalene ring, and butanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .
Propiedades
IUPAC Name |
2-amino-N-naphthalen-2-ylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-12(8-13(16)18)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMENXDIQSZMBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
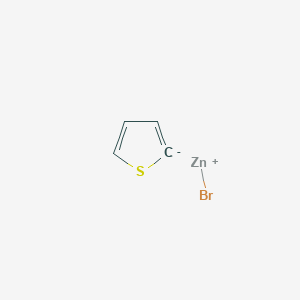
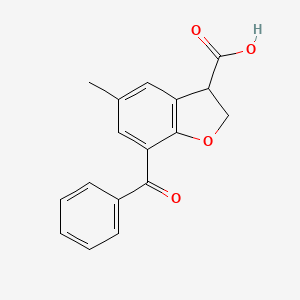
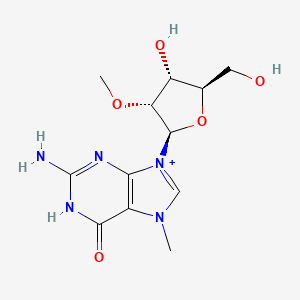
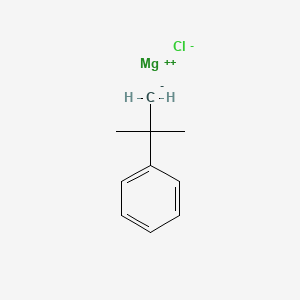
![tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate](/img/structure/B13892653.png)
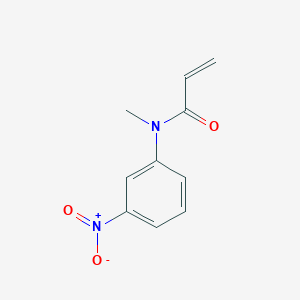

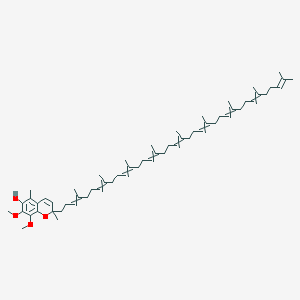
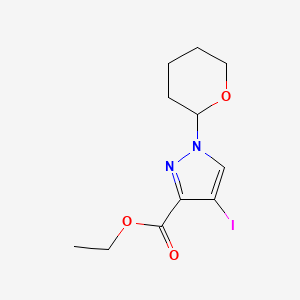
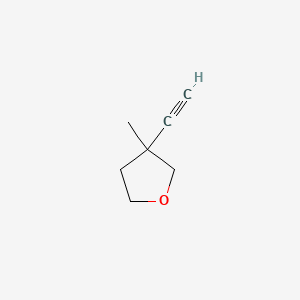
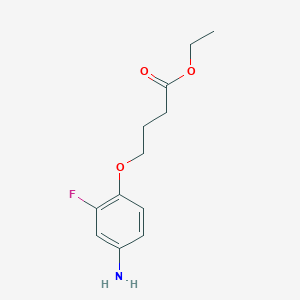

![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
